2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole
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Overview
Description
2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole is a complex organic compound that features a combination of indole, pyrrolidine, and triazole moieties
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property allows them to interact effectively with their targets, leading to various biological effects .
Biochemical Pathways
It’s worth noting that indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and triazole-containing molecules, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1H-1,2,3-Triazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1H-indol-2-yl-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-24-11-13-9-22(20-19-13)14-6-7-21(10-14)17(23)16-8-12-4-2-3-5-15(12)18-16/h2-5,8-9,14,18H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFFAENPDOUBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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